molecular formula C8H8N2 B14359135 Ethenyl(prop-1-en-1-yl)propanedinitrile CAS No. 92014-36-3

Ethenyl(prop-1-en-1-yl)propanedinitrile

Cat. No.: B14359135
CAS No.: 92014-36-3
M. Wt: 132.16 g/mol
InChI Key: DICGTAPWHWDHMO-UHFFFAOYSA-N
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Description

Ethenyl(prop-1-en-1-yl)propanedinitrile is a nitrile derivative with the molecular formula C₈H₈N₄. Its structure features a propanedinitrile core (NC–C–CN) substituted with an ethenyl (CH₂=CH–) and a prop-1-en-1-yl (CH₂=CH–CH₂–) group. Hypothetically, its properties may align with structurally related dinitriles, such as those reported in photodynamic therapy or polymerization studies .

Properties

CAS No.

92014-36-3

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethenyl-2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C8H8N2/c1-3-5-8(4-2,6-9)7-10/h3-5H,2H2,1H3

InChI Key

DICGTAPWHWDHMO-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C=C)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl(prop-1-en-1-yl)propanedinitrile typically involves the reaction of appropriate nitrile precursors under controlled conditions. One common method includes the reaction of ethenyl and prop-1-en-1-yl halides with malononitrile in the presence of a base. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethenyl(prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The ethenyl and prop-1-en-1-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethenyl(prop-1-en-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethenyl(prop-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The ethenyl and prop-1-en-1-yl groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethenyl(prop-1-en-1-yl)propanedinitrile with analogous compounds, highlighting substituent effects:

Compound Name Key Substituents Molecular Formula Notable Properties Applications/Reactivity
This compound Ethenyl, prop-1-en-1-yl C₈H₈N₄ Hypothesized high polarity; potential for addition reactions due to unsaturated groups Polymer precursors, organic synthesis
(2-{2-[4-(Dimethylamino)phenyl]ethenyl}-6-methyl-4H-pyran-4-yl-idene)propanedinitrile Ethenyl, pyran ring, dimethylamino C₂₀H₁₉N₃O Strong NIR absorption; used in laser systems (640 nm emission) Photodynamic therapy, fluorescence imaging
1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene (Anethole) Prop-1-en-1-yl, methoxy C₁₀H₁₂O Low water solubility; aromatic odor Flavoring agent, fragrance industry
Vinyl Acetate Ethenyl, acetate ester C₄H₆O₂ Volatile; flammable Polymer production (e.g., polyvinyl acetate)
Key Observations:
  • Steric Considerations : The prop-1-en-1-yl group may impose greater steric hindrance compared to simpler ethenyl substituents, affecting reaction kinetics.
  • Solubility : Nitriles generally exhibit moderate solubility in polar organic solvents, whereas aromatic analogs like anethole are hydrophobic .

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